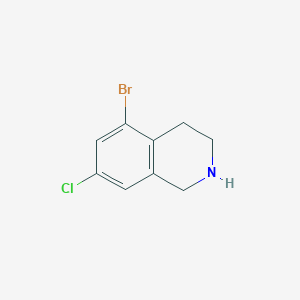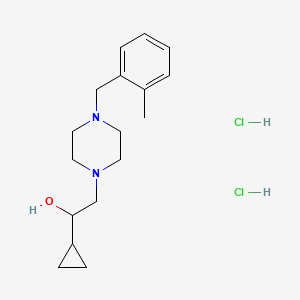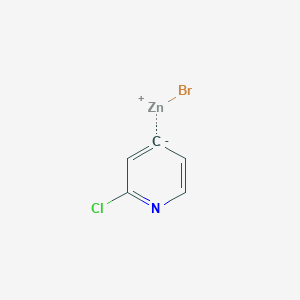
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline is a brominated and chlorinated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have garnered interest due to their presence in various natural products and their potential pharmacological activities. The presence of halogen atoms, such as bromine and chlorine, in the compound's structure may influence its reactivity and physical properties, making it a candidate for further chemical transformations and biological evaluations .
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored through various methods. A copper-catalyzed aerobic cyclization protocol has been developed for the synthesis of dihydropyrrolo[2,1-a]isoquinolines, which involves a three-component reaction of tetrahydroisoquinolines with bromoketones and alkenes, using air as the terminal oxidant . Additionally, brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, and some have been semisynthesized using brominated tyrosine derivatives as starting materials . These methods highlight the potential routes for synthesizing halogenated tetrahydroisoquinolines, including the target compound.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be complex, with various substituents affecting their three-dimensional conformation. For instance, the synthesis of 5-amino-tetrahydrobenzo[f]furo[2,3-c]isoquinolines involved a Truce-Smiles rearrangement, and the structures of the products were confirmed by X-ray crystallographic analysis . This suggests that similar analytical techniques could be employed to elucidate the structure of this compound.
Chemical Reactions Analysis
The reactivity of tetrahydroisoquinoline derivatives can be influenced by the presence of halogen substituents. For example, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the formation of a bromonium ylide intermediate, suggesting that halogen atoms can participate in the formation of reactive intermediates . The DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines also demonstrates the potential for direct functionalization of the tetrahydroisoquinoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated tetrahydroisoquinolines are not explicitly detailed in the provided papers. However, it can be inferred that the introduction of bromine and chlorine atoms would affect the compound's polarity, solubility, and reactivity. The presence of these halogens could also influence the compound's potential as an intermediate in organic synthesis or as a pharmacophore in drug design .
科学的研究の応用
Photochromic Compounds Synthesis
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline has been utilized in the synthesis of photochromic compounds. For instance, the Duff formylation of 5-bromo- or 5-chloro-8-hydroxyquinoline leads to 7-formyl derivatives. These derivatives, through condensation with 2-methyleneindolines or 3H-indolium halides in the presence of a base, afford new photochromic 6′-halo-substituted spiro[indoline-2,2′-2H- pyrano[3,2-h]quinolines], whose thermal and photo-induced isomerization have been studied through 1H NMR and UV spectroscopy (Voloshin et al., 2008).
Hydrogenated Thiazoloisoquinolines Synthesis
The chemical framework of this compound has been explored for generating dihydro- and tetrahydro-5H-thiazolo[2,3-a]isoquinolines. These compounds are synthesized from 3,4-dihydroisoquinoline derivatives under the action of α-mercapto alkanoic acids or ethylene sulfide. Their spectral characteristics have been extensively studied, highlighting the versatility of this chemical structure in synthesizing complex organic molecules (Rozwadowska & Sulima, 2001).
Prodrug System Development
This compound has potential applications in developing prodrug systems for targeted drug delivery. Biomimetic reduction of certain derivatives has been demonstrated to effectively release drugs like 5-bromoisoquinolin-1-one, highlighting its potential in designing prodrugs aimed at hypoxic tissues (Parveen et al., 1999).
Synthesis of Pyrroloisoquinolines
The molecule has been instrumental in the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing a method where reaction with activated alkynes yields stable tetrahydropyrroloisoquinolin-4-ium ylides. Further reactions provide access to substituted dihydropyrroloisoquinolines, demonstrating the molecule's utility in creating structurally diverse and complex heterocycles (Voskressensky et al., 2010).
Spiroisoquinoline and Spiropyrido Derivatives
Its derivatives have been used in the synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives. These compounds are synthesized under microwave-assisted conditions, offering improved yields and reduced environmental impact. The synthesized compounds have been evaluated for antimicrobial activities, with some showing moderate activities, highlighting the molecule's potential in medicinal chemistry applications (Faty et al., 2015).
Safety and Hazards
特性
IUPAC Name |
5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h3-4,12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNXOISQNWZPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)
![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)
![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)
